![molecular formula C9H18ClN B1379710 Bicyclo[3.3.1]nonan-3-amine hydrochloride CAS No. 19388-64-8](/img/structure/B1379710.png)
Bicyclo[3.3.1]nonan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.3.1]nonan-3-amine hydrochloride is a chemical compound with the CAS Number: 19388-64-8 . It has a molecular weight of 175.7 . The IUPAC name for this compound is bicyclo [3.3.1]nonan-3-amine hydrochloride .
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Molecular Structure Analysis
The InChI code for Bicyclo[3.3.1]nonan-3-amine hydrochloride is 1S/C9H17N.ClH/c10-9-5-7-2-1-3-8 (4-7)6-9;/h7-9H,1-6,10H2;1H . This provides a standardized digital representation of the molecular structure.Physical And Chemical Properties Analysis
Bicyclo[3.3.1]nonan-3-amine hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
Anticancer Chemotherapeutics
- Field : Medicinal Chemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics . They are attractive to researchers due to their exceptional characteristics compared to other moieties .
- Methods : The review article discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues . One such method involves the reaction between carvone and ethyl acetoacetate (EAA) to form bicyclo[3.3.1]nonane moieties .
Asymmetric Catalysis
- Field : Organic Chemistry
- Application : Derivatives of bicyclo[3.3.1]nonane are used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.
Ion Receptors
- Field : Biochemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been used as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Crystallographic Studies
- Field : Crystallography
- Application : Bicyclo[3.3.1]nonane derivatives have been used in crystallographic studies . These studies help in understanding the atomic and molecular structure of crystals.
- Methods : The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
Metallocycles
- Field : Inorganic Chemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been used in the construction of metallocycles . Metallocycles are cyclic compounds that contain metal atoms in the ring.
Molecular Tweezers
- Field : Supramolecular Chemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been used as molecular tweezers . Molecular tweezers are a type of supramolecular host molecule that can selectively bind guest molecules, making them useful in a variety of applications, including sensing and catalysis.
Safety And Hazards
The safety information for Bicyclo[3.3.1]nonan-3-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
bicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-5-7-2-1-3-8(4-7)6-9;/h7-9H,1-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRTIOQDFPMSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonan-3-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

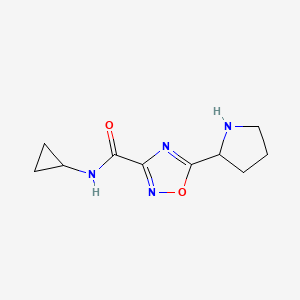
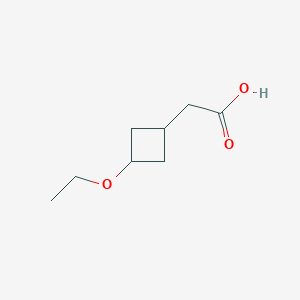
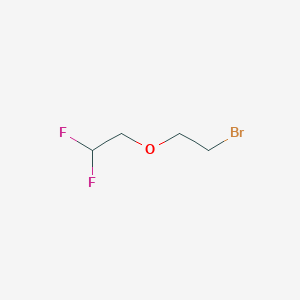
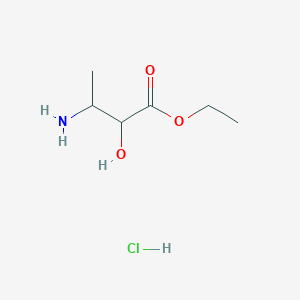
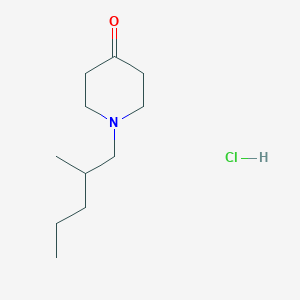
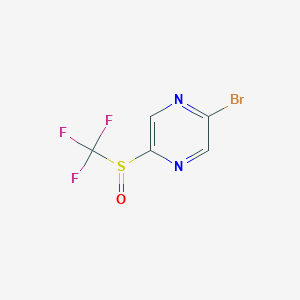
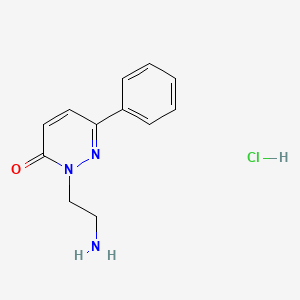
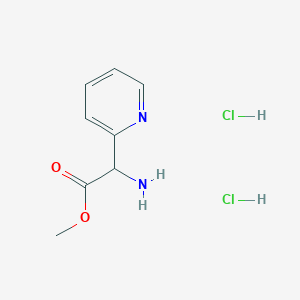
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
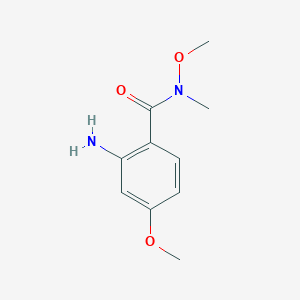
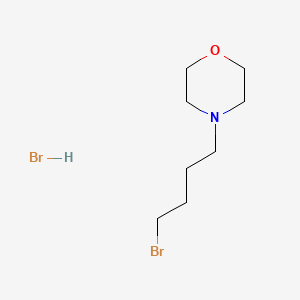
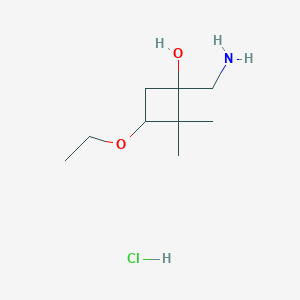
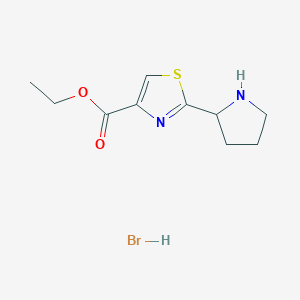
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)